POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

Description

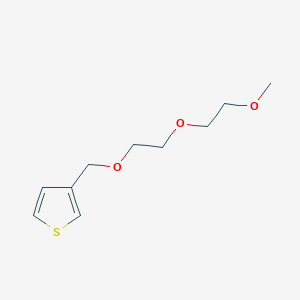

Poly(3-(2-methoxyethoxy)ethoxymethylthi) (referred to here as PMOEMT for brevity, though the full name is retained per requirements) is a synthetic polymer characterized by a backbone incorporating thiol (-SH) groups and oligoethylene glycol side chains.

Key properties inferred from structural analogs include:

- Hydrophilicity: The ethylene glycol side chains enhance water solubility, similar to PEGMA (Mn = 360 g/mol) .

- Reactivity: Thiol groups enable crosslinking or conjugation with biomolecules, akin to mercaptopropyltrimethoxysilane .

- Biocompatibility: Ethylene glycol moieties are known to reduce protein fouling, a trait observed in phosphorylcholine-based polymers like 2-methacryloyloxyethyl phosphorylcholine .

Properties

Molecular Formula |

C10H16O3S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene |

InChI |

InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3 |

InChI Key |

PIIDGUVJMBQEDB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Bromine in chloroform or sulfuric acid in acetic anhydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Table 1: Comparative Properties of PMOEMT and Related Compounds

Research Findings and Limitations

- Synthetic Challenges : Evidence from EP00342850 and WO92/14706 highlights the difficulty in stabilizing thiol groups during polymerization, necessitating inert atmospheres or protective groups .

- Contradictions: While thiolated polymers are proposed for drug delivery, some studies (e.g., JP06234754) note that excessive thiol content increases cytotoxicity in MSCs, conflicting with PEGMA’s safety profile .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize the synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI) for controlled molecular weight distribution?

- Methodological Answer : Synthesis optimization requires careful control of reaction time, solvent polarity, and initiator-to-monomer ratios. For example, ether/hexane mixtures (1:3) are effective for precipitation and purification . Catalysts like HCl in 1,4-dioxane can enhance reaction efficiency (82% yield in analogous methoxyethoxy systems) . Monitor molecular weight using gel permeation chromatography (GPC) and adjust monomer feed ratios to prevent branching.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this polymer?

- Methodological Answer :

- NMR spectroscopy : Identifies methoxyethoxy group placement and backbone structure.

- FTIR : Confirms functional groups (e.g., ether C-O-C stretches at ~1100 cm⁻¹).

- GPC : Measures molecular weight distribution (critical for solubility studies) .

- LCMS : Validates intermediate purity during stepwise synthesis (e.g., m/z 236 [M+H]+ observed in related compounds) .

Q. How should researchers address safety concerns during synthesis and handling of methoxyethoxy-based polymers?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE due to acrid smoke release upon decomposition .

- Storage : Avoid high temperatures; derivatives like 2-methoxyethoxy acrylate exhibit LD50 values of 810 µL/kg (oral, rat), requiring inert-atmosphere storage .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl residues from synthesis) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of methoxyethoxy-containing polymers during biocompatibility assessments?

- Methodological Answer : Conduct comparative studies using standardized assays (e.g., MTT for cytotoxicity ). For example, conflicting LD50 values may arise from variations in polymer purity or residual monomers. Use HPLC retention time (e.g., 0.83 minutes under SQD-AA05 conditions) to verify intermediate purity . Adjust experimental parameters (e.g., pH 13 for stability testing) to mimic physiological conditions .

Q. What strategies mitigate crystallinity in amorphous solid dispersions (ASDs) using this compound) for drug delivery?

- Methodological Answer :

- Polymer-Drug Interactions : Prioritize hydrogen-bonding compatibility between polymer ether groups and hydrophobic APIs .

- Processing Conditions : Use spray-drying at Tg +50°C to prevent recrystallization.

- Stability Testing : Monitor ASD formulations under accelerated conditions (40°C/75% RH) for 6 months, using XRD to detect crystallinity .

Q. How do conjugated polymer (CP) design principles apply to enhancing the fluorescence-based sensing capabilities of this polymer?

- Methodological Answer :

- Backbone Rigidity : Introduce π-conjugated segments to improve fluorescence quantum yield.

- Side-Chain Engineering : Methoxyethoxy groups enhance solubility for thin-film sensor fabrication .

- Quenching Studies : Test sensitivity to analytes (e.g., metal ions) via Stern-Volmer plots, optimizing polymer-analyte stoichiometry .

Q. What computational tools are recommended for modeling the polymer’s interaction with biological membranes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer-lipid bilayer interactions using CHARMM or GROMACS.

- Docking Studies : Predict binding affinities with membrane proteins (e.g., MRSA targets ).

- QSPR Models : Correlate methoxyethoxy substitution patterns with hemolytic activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the polymer’s hydrolytic stability in alkaline environments?

- Methodological Answer : Replicate hydrolysis experiments at pH 13 (as in ), using FTIR to track ester/ether bond cleavage. Compare degradation rates across solvents (e.g., aqueous vs. methanol systems). Contradictions may stem from differences in polymer crosslinking or side-chain steric hindrance.

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.